
3-(2-bromoethyl)oxane
Overview
Description
3-(2-Bromoethyl)oxane is a brominated cyclic ether derivative characterized by an oxane (tetrahydropyran) ring substituted at the 3-position with a 2-bromoethyl group. This compound combines the structural rigidity of a six-membered oxygen-containing ring with the reactivity of a bromoalkyl chain, making it a versatile intermediate in organic synthesis. For example, bromoethyl groups are often introduced via alkylation reactions using dibromoethane precursors, as seen in the preparation of imidazolium bromides (e.g., 3-(2-bromoethyl)-1-methylimidazolium bromide) . The bromine atom in this compound serves as a reactive site for nucleophilic substitutions, enabling applications in pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-bromoethyl)oxane typically involves the bromination of an oxane derivative. One common method is the reaction of oxane with bromoethane in the presence of a strong base, such as sodium hydride, under reflux conditions. This reaction proceeds via nucleophilic substitution, where the oxane ring opens and subsequently closes to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, electrochemical methods have been explored for the preparation of bromoethyl derivatives, offering a more sustainable and efficient approach .
Chemical Reactions Analysis
Types of Reactions
3-(2-bromoethyl)oxane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide or amine groups.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation and Reduction: The oxane ring can be oxidized to form lactones or reduced to form alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Elimination: Strong bases like sodium ethoxide in ethanol.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in ether.
Major Products Formed
Substitution: Formation of 3-(2-hydroxyethyl)oxane or 3-(2-aminoethyl)oxane.
Elimination: Formation of 3-ethenyloxane.
Oxidation: Formation of 3-(2-bromoethyl)tetrahydropyran-2-one.
Reduction: Formation of 3-(2-hydroxyethyl)oxane.
Scientific Research Applications
Scientific Research Applications
3-(2-bromoethyl)oxane has various applications in scientific research, particularly in organic chemistry and medicinal chemistry:
- Organic Synthesis : It serves as a versatile building block for synthesizing more complex organic molecules. Its ability to undergo nucleophilic substitution makes it valuable for creating functionalized compounds.
- Biological Studies : The compound is being investigated for its potential interactions with biological systems. The bromoethyl group may facilitate covalent bonding with nucleophilic sites on proteins, potentially modulating their activity and influencing various biochemical pathways.
- Medicinal Chemistry : Due to its structural features, this compound is being explored as a candidate for drug development. Its unique reactivity could lead to the creation of new therapeutic agents targeting specific diseases.
The mechanism of action for this compound primarily involves its reactivity as a brominated compound. The bromine atom can be displaced during nucleophilic attack, allowing the formation of new bonds with biological targets. This property is crucial for understanding how the compound may influence enzyme activity or receptor function.
Potential Biological Applications
- Antiviral Activity : Preliminary studies suggest that compounds with similar structures exhibit antiviral properties, indicating that this compound may also possess such activities.
- Antioxidant Properties : Research indicates that related compounds demonstrate antioxidant effects, which could be beneficial in developing treatments for oxidative stress-related conditions.
Mechanism of Action
The mechanism of action of 3-(2-bromoethyl)oxane involves its reactivity as an alkylating agent. The bromine atom can be displaced by nucleophiles, leading to the formation of new carbon-heteroatom bonds. This reactivity is exploited in various synthetic transformations, where the compound acts as a versatile intermediate. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
Structural and Functional Analogues
Bromoethane (C₂H₅Br)
Bromoethane is a simple alkyl halide with a linear structure. Compared to 3-(2-bromoethyl)oxane, bromoethane lacks the cyclic ether moiety, resulting in lower boiling point (38.4°C) and higher volatility. Its reactivity in nucleophilic substitutions (e.g., SN2 reactions) is well-documented, but it is less sterically hindered than this compound, which may exhibit slower reaction kinetics due to the oxane ring’s conformational constraints .
3-Bromooxetane (C₃H₅BrO)
3-Bromooxetane is a four-membered cyclic ether with a bromine substituent. The smaller ring size induces significant ring strain, enhancing its reactivity in ring-opening polymerizations compared to the more stable six-membered oxane derivative. Safety data indicate that 3-bromooxetane requires stringent handling (e.g., impervious gloves, respiratory protection) due to its acute toxicity, whereas this compound’s hazards are less well-characterized but likely moderated by its larger, less strained structure .
3-(4-Bromophenyl)-3-methyloxetane
This oxetane derivative features a bromophenyl substituent, offering aromatic π-system interactions absent in this compound. The phenyl group enhances lipophilicity, making it more suitable for applications requiring hydrophobic interactions (e.g., drug delivery systems).
Physicochemical Properties
Biological Activity
3-(2-Bromoethyl)oxane, a bromoalkyl-substituted oxane compound, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
The synthesis of this compound typically involves the bromination of oxane derivatives. The compound can be synthesized through various methods, including radical bromodecarboxylation reactions and electrophilic bromination of oxanes. The presence of the bromoethyl group enhances its reactivity and potential for biological interactions.
Compound | Chemical Formula | Unique Features |
---|---|---|
This compound | C6H11BrO | Contains a bromoethyl group |
2-(Bromomethyl)oxane | C6H11BrO | Contains a bromomethyl group |
4-(Bromoethyl)oxane | C7H13BrO | Positioned differently on the oxane ring |
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its ability to interact with various biological molecules, including enzymes and receptors. Research indicates that compounds with similar structures can influence cellular pathways, potentially leading to therapeutic effects.
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against gram-positive bacteria such as Staphylococcus aureus and Micrococcus luteus . The mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways.
- Cytotoxic Effects : Case studies have shown that derivatives of bromoalkyl oxanes can induce cytotoxicity in cancer cell lines. For instance, compounds structurally related to this compound demonstrated significant cytotoxic activity against breast cancer cell lines, causing cell cycle arrest and apoptosis .
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds related to this compound:
- Study on Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various oxane derivatives. Results indicated that this compound had a minimum inhibitory concentration (MIC) comparable to established antibiotics against resistant strains .
- Cytotoxicity in Cancer Research : Research highlighted in Marine Natural Products demonstrated that bromoalkyl derivatives could selectively target cancer cells while sparing normal cells. The study found that these compounds inhibited key signaling pathways associated with tumor growth .
- Structure-Activity Relationship (SAR) : A detailed SAR analysis revealed that the presence of the bromoethyl group significantly enhances the biological activity of oxanes by improving their binding affinity to target proteins .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-(2-bromoethyl)oxane, and how can reaction conditions be optimized?
this compound is typically synthesized via alkylation or substitution reactions. A common method involves reacting oxane derivatives with 1,2-dibromoethane in the presence of a base (e.g., cesium carbonate) in polar aprotic solvents like acetonitrile at elevated temperatures (75–85°C) . Purification often employs silica gel chromatography with ethyl acetate/hexane gradients (e.g., 1:3 ratio) to isolate the product. Optimization requires monitoring reaction progress via TLC or LCMS (e.g., m/z 269 [M+H]⁺) and adjusting stoichiometric ratios of reagents to minimize side products like di-alkylated byproducts .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
Characterization involves:
- NMR spectroscopy : NMR should show peaks for the oxane ring protons (δ 3.4–4.2 ppm) and the bromoethyl group (δ 3.6–3.8 ppm for CHBr).
- Mass spectrometry : LCMS or HRMS confirms the molecular ion peak (e.g., m/z 255.16 [M+H]⁺ for CHBrO) .
- Elemental analysis : Validate %C, %H, and %Br against theoretical values. Cross-referencing with analogs like 4-[4-(bromomethyl)phenyl]oxane (CAS 2953070-52-3) can resolve spectral ambiguities .
Advanced Research Questions
Q. What reaction mechanisms dominate when this compound interacts with nucleophiles, and how do solvent effects influence selectivity?
The bromoethyl group undergoes S2 substitution with strong nucleophiles (e.g., amines, thiols) in polar aprotic solvents (DMF, DMSO), yielding ether or thioether derivatives. In protic solvents (e.g., methanol), competing elimination reactions may occur, forming alkenes. Computational studies (DFT) can predict regioselectivity, while kinetic experiments (e.g., variable-temperature NMR) elucidate transition states . For example, reaction with sodium azide in DMF at 60°C produces 3-(2-azidoethyl)oxane with >90% selectivity .
Q. How does the thermal and hydrolytic stability of this compound impact experimental design?
- Thermal stability : Decomposition occurs above 120°C, releasing HBr. Differential scanning calorimetry (DSC) should be used to determine safe handling temperatures.
- Hydrolytic stability : The compound hydrolyzes slowly in aqueous acidic conditions (t ~24 h at pH 3) but rapidly in basic media (t <1 h at pH 12). Stability studies via HPLC (MeCN/water mobile phase) are critical for reactions involving aqueous workups .
Q. What analytical techniques resolve contradictions in spectral data for bromoethyl-substituted oxanes?
Contradictions (e.g., unexpected NMR shifts) may arise from conformational flexibility or impurities. Strategies include:
- 2D NMR (COSY, HSQC) : Assigns coupling between oxane ring and bromoethyl protons.
- Comparative analysis : Compare with structurally rigid analogs like 2-[2-(3-bromopropoxy)ethoxy]oxane (CAS 1823213-43-9) to identify environmental effects .
- Computational modeling : DFT simulations (e.g., Gaussian) predict chemical shifts and validate assignments .
Q. Methodological Best Practices
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Personal protective equipment (PPE) : Use nitrile gloves, safety goggles, and lab coats.
- Ventilation : Perform reactions in a fume hood due to HBr emission risks.
- Waste disposal : Collect brominated waste separately and neutralize with 10% NaOH before disposal .
Q. How can researchers leverage this compound in synthesizing spirocyclic or polymer frameworks?
The bromoethyl group serves as a versatile linker:
- Spirocyclic systems : React with bifunctional nucleophiles (e.g., diamines) under high dilution to form spiro compounds (e.g., diazaspiro[3.5]nonane derivatives) .
- Polymerization : Use in step-growth polymerization with diols or dithiols to create polyethers or polythioethers. Monitor molecular weight via GPC .
Properties
IUPAC Name |
3-(2-bromoethyl)oxane | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13BrO/c8-4-3-7-2-1-5-9-6-7/h7H,1-6H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUZZBFQYYPWQMQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(COC1)CCBr | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13BrO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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